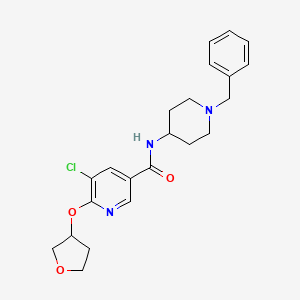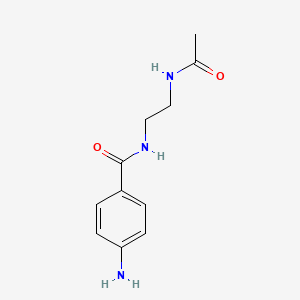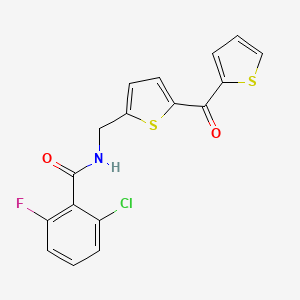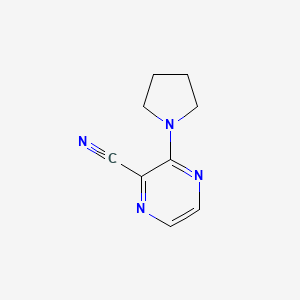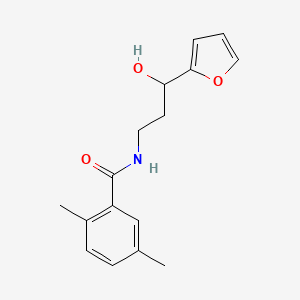
N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide” is a benzamide derivative with a furan ring and a hydroxypropyl group attached. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are commonly used in the synthesis of various pharmaceuticals . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzamide portion of the molecule would likely contribute to its planarity, while the furan ring could introduce some degree of non-planarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, hydroxypropyl, and furan functional groups. Furan rings are known to undergo reactions such as electrophilic substitution and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Metabolism and Excretion in Humans
Research on furan derivatives, such as 5-(hydroxymethyl)-2-furfural (HMF), shows their presence in various foods and their metabolization in humans. For example, after consuming dried plum juice, subjects excreted metabolites indicating rapid metabolism to glycine conjugates and other metabolites, suggesting an interest in the metabolic pathways of furan compounds and their safety or efficacy as part of dietary intake (Prior, Wu, & Gu, 2006).
Pharmacokinetics and Drug Interactions
Studies on other medications show the importance of understanding the pharmacokinetics and potential drug interactions of compounds. For metformin, known for its antihyperglycemic effects, research has delved into its absorption, distribution, metabolism, and excretion, highlighting the absence of metabolism in the liver and its renal excretion. This emphasis on pharmacokinetics can apply to the study of N-(3-(furan-2-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide, focusing on how it is processed in the body and interacts with other substances (Scheen, 1996).
Therapeutic Applications and Safety
The therapeutic applications and safety of compounds are critical areas of research. For instance, hydroxyethyl starch (HES) studies in severe sepsis patients have explored its safety and efficacy, comparing it to alternatives like Ringer's acetate. This research approach could be mirrored for this compound, examining its potential therapeutic uses and safety profile in specific conditions or diseases (Perner et al., 2012).
Mechanism of Action
Target of Action
Similar compounds with a furan nucleus have been found to exhibit antimicrobial activity . They demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .
Mode of Action
Compounds with a furan nucleus are known to interact with their targets through various mechanisms, including electrophilic substitution . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of biological and pharmacological characteristics . They are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the reaction conditions can affect the outcomes of reactions involving similar compounds .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-5-6-12(2)13(10-11)16(19)17-8-7-14(18)15-4-3-9-20-15/h3-6,9-10,14,18H,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWOLLSXSKCNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
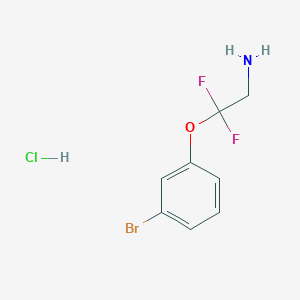
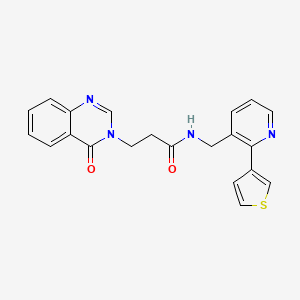
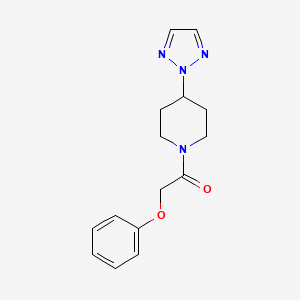
![N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2472370.png)
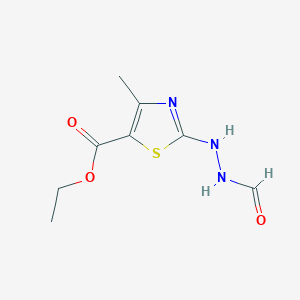
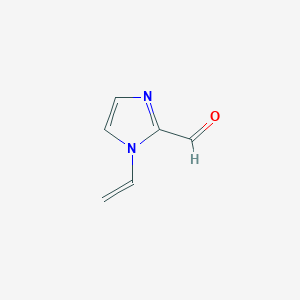
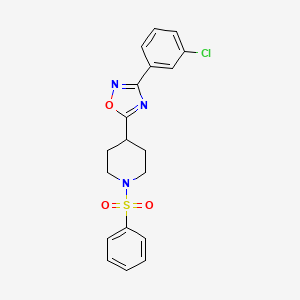
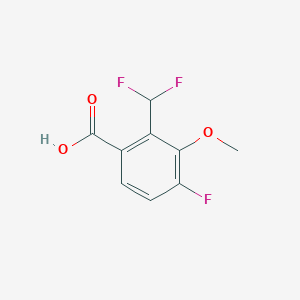
![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)
